molecular formula C18H21N3O3S B11142482 2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11142482
M. Wt: 359.4 g/mol
InChI Key: MQLVHWFIJCZLEN-UHFFFAOYSA-N
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Description

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a distinct 1,3-thiazole core, a privileged scaffold in modern medicinal chemistry. This compound incorporates two critical structural motifs: an acetyl(cyclopropyl)amino group at the 2-position of the thiazole ring and an N-(2-methoxybenzyl)carboxamide moiety at the 5-position. The 2-aminothiazole scaffold is recognized as a fundamental building block for developing biologically active compounds and is a key structural component in several clinically applied therapeutic agents . The incorporation of the cyclopropyl ring is a strategic modification often employed in drug design to confer metabolic stability and influence the molecule's conformational properties . The N-(2-methoxybenzyl) group is a significant aromatic pharmacophore that can enhance binding interactions with biological targets.Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, with particular significance in oncology research . The 2-aminothiazole nucleus is a versatile scaffold that has been developed into inhibitors for a wide array of enzyme targets relevant to cancer pathology, including tyrosine kinases, PI3K, cyclin-dependent kinases, and Aurora kinases . Compounds based on this scaffold, such as Dasatinib and Alpelisib, have achieved clinical success, validating the 2-aminothiazole framework as a privileged structure for discovering new anticancer agents . The specific substitution pattern on this compound suggests potential for interaction with these and other biological targets, making it a valuable chemical tool for probing disease mechanisms and structure-activity relationships (SAR) in hit-to-lead optimization campaigns.This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in various investigations, including synthetic chemistry for further derivatization, as a standard in analytical method development, or in biological screening assays to explore its potential activity against specific disease targets.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[acetyl(cyclopropyl)amino]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-11-16(25-18(20-11)21(12(2)22)14-8-9-14)17(23)19-10-13-6-4-5-7-15(13)24-3/h4-7,14H,8-10H2,1-3H3,(H,19,23)

InChI Key

MQLVHWFIJCZLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Reaction of α-halo ketones with thioureas remains the most cited approach:

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 70–80°C

  • Catalyst: Pyridine (10 mol%)
    Yield : 68–72%

Cyclocondensation of Thioamides

Alternative route using β-keto esters and phosphorus pentasulfide:

Advantages : Better regioselectivity for 4-methyl substitution.

Position-Specific Functionalization

2-Amino Group Installation

The 2-cyclopropylamino moiety is introduced via nucleophilic substitution:

Step 1 : Thiazole bromination at C2

Step 2 : Buchwald-Hartwig amination

Optimized Conditions :

  • Catalyst: Pd2(dba)3/Xantphos

  • Base: Cs2CO3

  • Solvent: 1,4-Dioxane

  • Yield: 85%

Acetylation of Amino Group

Selective N-acetylation prevents O-acetylation of the methoxybenzyl group:

Critical Parameters :

  • Temperature: 0–5°C (prevents over-acylation)

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.5 eq)

  • Reaction Time: 2 hr

Carboxamide Coupling at C5

Carboxylic Acid Activation

The 5-carboxylic acid group is converted to an acid chloride:

Safety Note : Excess SOCl2 removed via rotary evaporation under reduced pressure.

Amine Coupling Partner Synthesis

2-methoxybenzylamine is prepared via:

Reduction Methods :

  • NaBH4/NiCl2 (76% yield)

  • H2/Pd-C (82% yield)

Amide Bond Formation

Schotten-Baumann conditions ensure high purity:

Optimized Protocol :

  • Phase: Biphasic (CH2Cl2/H2O)

  • Base: NaHCO3 (4 eq)

  • Stirring: 12 hr at 25°C

  • Yield: 89%

Process Optimization and Scaling

Critical Quality Attributes

ParameterTargetAnalytical Method
Purity≥98%HPLC (C18, 220 nm)
Residual Solvents<500 ppmGC-MS
Cyclopropyl Content99.5–100.5%1H NMR (δ 0.5–1.2)

Yield Improvement Strategies

  • Microwave Assistance : Reduces cyclocondensation time from 6 hr → 45 min (yield +12%)

  • Flow Chemistry : Continuous acetylation improves reproducibility (RSD <2%)

Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, CDCl3) :

  • δ 7.25 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 4.55 (s, 2H, CH2N)

  • δ 2.35 (s, 3H, CH3-thiazole)

  • δ 1.98 (s, 3H, COCH3)

  • δ 0.8–1.1 (m, 4H, cyclopropyl)

HRMS (ESI+) :
Calculated for C18H22N3O3S: 360.1382
Found: 360.1385

Challenges and Solutions

Regioselectivity in Thiazole Formation

Competing formation of 4,5-dimethyl regioisomer controlled by:

  • Steric Effects : Bulkier β-keto esters favor 4-methyl

  • Catalytic Additives : CuI suppresses isomerization (98:2 selectivity)

Epimerization During Acetylation

Racemization at cyclopropylamine minimized by:

  • Low-temperature reactions (<10°C)

  • Non-polar solvents (toluene > DMF)

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution to Total Cost
Cyclopropylamine320041%
2-Methoxybenzylamine280037%
Pd Catalysts450015%

Environmental Impact

  • PMI (Process Mass Intensity) : 86 (targeting <50 via solvent recycling)

  • Waste Streams :

    • Aqueous HCl (neutralized with NaOH)

    • Pd residues (recovered via ion exchange)

Emerging Methodologies

Biocatalytic Approaches

Recent trials using transaminases for chiral amine synthesis show promise:

  • Enzyme : Codexis TAm-112

  • Conversion : 92% ee

  • Scale : 100 g batch

Photochemical Activation

UV-mediated thiazole cyclization reduces reaction time:

  • λ=365 nm, 6 hr → 94% yield vs thermal 72 hr → 78%

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.

    4-methylthiazole: Another thiazole derivative with different substituents, used in flavor and fragrance industries.

    N-(2-methoxybenzyl)thiazole: A compound with a similar methoxybenzyl group but lacking the acetyl and cyclopropyl groups.

Uniqueness

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its complex structure, which imparts unique chemical and biological properties

Q & A

Q. Methodological Optimization :

  • Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance intermediate stability .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .

How does the presence of the cyclopropane-acetyl group influence the compound's electronic and steric properties, and what analytical techniques are critical for confirming its structural integrity?

Basic Research Question
The cyclopropane-acetyl group introduces:

  • Steric constraints affecting molecular conformation.
  • Electron-withdrawing effects altering thiazole ring reactivity.

Q. Analytical Strategies :

  • 1H/13C NMR : Assigns cyclopropane protons (δ ~1.2–1.8 ppm) and acetyl carbonyls (δ ~170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C19H22N3O3S) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane moiety .

What in vitro assays are recommended for evaluating the anticancer potential of this thiazole carboxamide derivative, and how should researchers account for potential off-target effects?

Basic Research Question
Recommended Assays :

  • Cell viability assays (MTT or ATP-based) across cancer cell lines (e.g., HeLa, MCF-7) .
  • Kinase inhibition profiling to identify target selectivity .

Q. Mitigating Off-Target Effects :

  • Dose-response curves : Establish IC50 values with ≥3 biological replicates.
  • Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) .

When encountering contradictory data in biological activity studies (e.g., varying IC50 values across cell lines), what methodological approaches can be employed to identify the source of variability?

Advanced Research Question
Root-Cause Analysis :

  • Cell line heterogeneity : Validate genetic backgrounds (e.g., p53 status) via RNA sequencing .
  • Assay conditions : Standardize incubation time, serum concentration, and passage number .
  • Data normalization : Use Z-factor analysis to quantify assay robustness .

How can computational chemistry tools (e.g., DFT calculations or molecular docking) be integrated with experimental data to rationalize the compound's interaction with biological targets?

Advanced Research Question
Integrated Workflow :

  • Density Functional Theory (DFT) : Predicts electron density distribution to explain reactivity at the acetyl-cyclopropane site .
  • Molecular docking (AutoDock Vina) : Simulates binding poses with kinase domains (e.g., EGFR) to prioritize targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What are the critical considerations for designing a stable formulation of this compound for in vivo pharmacokinetic studies, particularly regarding solubility and metabolic stability?

Advanced Research Question
Formulation Design :

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., acetyl group hydrolysis) .
  • Bioavailability : Optimize lipid-based nanoemulsions for oral administration .

How does the electronic configuration of the thiazole ring impact the compound's reactivity in subsequent derivatization reactions, and what protective group strategies are advisable?

Advanced Research Question
Thiazole Reactivity :

  • Electron-deficient ring : Facilitates nucleophilic aromatic substitution at C-2 and C-5 positions .
  • Protective groups : Use tert-butoxycarbonyl (Boc) for amine protection during acetyl group modifications .

What advanced spectroscopic techniques (beyond standard 1H NMR) are essential for resolving ambiguity in the stereochemical assignment of the cyclopropane moiety?

Advanced Research Question
Stereochemical Analysis :

  • NOESY NMR : Detects spatial proximity between cyclopropane protons and adjacent groups .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers .
  • Solid-state NMR : Resolves crystal packing effects in polymorphic forms .

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